molecular formula C13H18N2S B2525512 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine CAS No. 721418-85-5

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine

Cat. No.: B2525512
CAS No.: 721418-85-5
M. Wt: 234.36
InChI Key: IYNRNHQPHMUBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine is a heterocyclic compound that contains a thiazolidine ring Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

The synthesis of 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine typically involves the reaction of 4-isopropylaniline with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with thiourea to form the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazolidine ring into a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The thiazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazolidines, sulfoxides, and sulfones .

Scientific Research Applications

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. It can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.

    Thiazolidine-4-carboxylic acid: Used as a precursor for the synthesis of various pharmaceuticals.

    Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .

Properties

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-9(2)11-4-6-12(7-5-11)15-13-14-8-10(3)16-13/h4-7,9-10H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRNHQPHMUBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.